molecular formula C9H8N2O2 B11943483 N-(2-Methoxyphenyl)cyanoformamide CAS No. 73708-75-5

N-(2-Methoxyphenyl)cyanoformamide

Cat. No.: B11943483
CAS No.: 73708-75-5
M. Wt: 176.17 g/mol
InChI Key: MUQMCCNBEKGYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(2-Methoxyphenyl)cyanoformamide can be achieved through several methods. One efficient method involves the use of cesium fluoride (CsF) as a promoter in a decyanation/oxidation cascade of 2-dialkylamino-malononitriles This method is known for its wide substrate scope and high reaction efficiency

Chemical Reactions Analysis

N-(2-Methoxyphenyl)cyanoformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include cesium fluoride (CsF) and iodine-DMSO oxidative systems . Major products formed from these reactions include cyanoformamides and 2-cyanobenzothiazoles .

Scientific Research Applications

N-(2-Methoxyphenyl)cyanoformamide has several scientific research applications. It is used as a building block for synthesizing key intermediates and bioactive molecules . In chemistry, it is utilized in the preparation of various compounds, including β-cyano-substituted acrylamides and 1,8-dihydroindeno[2,1-b]pyrrole-2-carboxamide . . Its unique chemical properties make it a valuable compound for research and development in various scientific fields.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)cyanoformamide involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways are not well-documented, but its chemical structure suggests potential interactions with various enzymes and receptors. Further research is needed to fully understand the mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)cyanoformamide can be compared with other similar compounds, such as N-arylcyanoformamides and N-arylcyanothioformamides These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity

Conclusion

This compound is a versatile and valuable compound with numerous scientific research applications. Its unique chemical properties and potential for synthesizing bioactive molecules make it an important compound for further study and development in various fields of science and industry.

Properties

CAS No.

73708-75-5

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-cyano-N-(2-methoxyphenyl)formamide

InChI

InChI=1S/C9H8N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,1H3,(H,11,12)

InChI Key

MUQMCCNBEKGYDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.